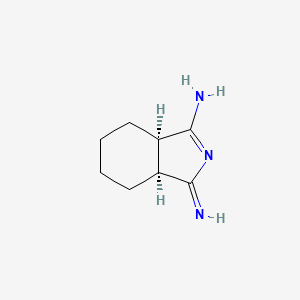propanedioate CAS No. 64298-16-4](/img/structure/B14486103.png)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl](ethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is an organic compound with the molecular formula C12H20O6. . This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.
Industrial Production Methods
In industrial settings, the production of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate advanced techniques for the removal of by-products and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, allowing for selective reactions to occur without affecting the protected carbonyl group . The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in the malonic ester synthesis.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative used in flavors and fragrances.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A related compound with applications in organic synthesis.
Uniqueness
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is unique due to its specific structure, which combines the properties of a dioxolane ring with a malonate ester. This combination provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
64298-16-4 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C14H24O6/c1-4-14(12(15)17-5-2,13(16)18-6-3)8-7-11-19-9-10-20-11/h11H,4-10H2,1-3H3 |
Clé InChI |
IWHJDYVZGYKGQL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1OCCO1)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


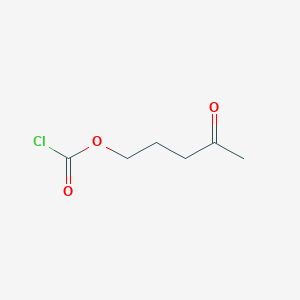
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)


![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
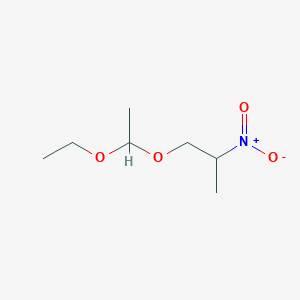
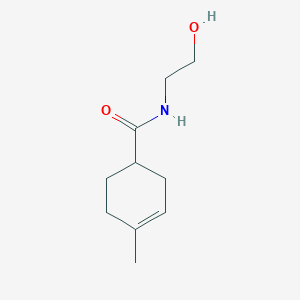
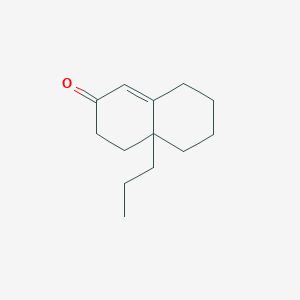
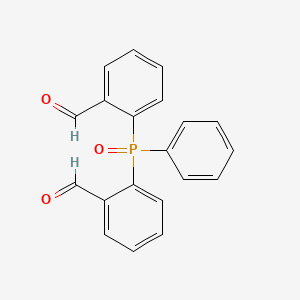
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

